molecular formula C8H16O2 B2419416 trans-2-Ethoxy-cyclohexanol CAS No. 134108-69-3

trans-2-Ethoxy-cyclohexanol

Cat. No. B2419416
CAS RN: 134108-69-3
M. Wt: 144.214
InChI Key: PKOQGLKMAXRWPD-HTQZYQBOSA-N
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Description

Trans-2-Ethoxycyclohexanol is a chemical compound with the molecular formula C8H16O2 . Its average mass is 144.211 Da and its monoisotopic mass is 144.115036 Da . It has two defined stereocentres .


Molecular Structure Analysis

The molecular structure of trans-2-Ethoxycyclohexanol is determined by its molecular formula, C8H16O2 . The conformational analysis of disubstituted cyclohexanes like trans-2-Ethoxycyclohexanol reveals that a conformation in which both substituents are equatorial will always be more stable than a conformation with both groups axial .


Chemical Reactions Analysis

The E2 elimination reactions of certain isomeric cycloalkyl halides show unusual rates and regioselectivity which can provide important supporting evidence that anti-periplanar is the preferred orientation of reactant species in the E2 transition state . This could potentially apply to trans-2-Ethoxycyclohexanol, although specific reactions involving this compound are not detailed in the available literature.

Scientific Research Applications

1. Crosslinking Kinetics in Polymer Chemistry

The study of crosslinking kinetics and reaction mechanisms of cycloaliphatic epoxides with hydroxyl and carboxyl functional groups utilizes compounds like cyclohexene oxide, methanol, and acetic acid. In this research, products like trans-2-acetoxyl cyclohexanol and trans-2-methoxyl cyclohexenol were isolated, providing insights into the stereochemistry and kinetics of such reactions. This has applications in understanding and improving polymer crosslinking processes (Wu & Soucek, 1998).

2. Synthesis of Benzopyran and Dibenzopyran Derivatives

Research into the synthesis of heterocyclic compounds involves the use of trans-2-(3-Hydroxyphenyl)cyclohexanol, which is converted into benzopyran and dibenzopyran derivatives. This type of reaction is significant in the synthesis of complex organic compounds, which have various applications in medicinal and synthetic organic chemistry (Kametani et al., 1975).

3. Enzyme Mediated Resolution of Alcohols

The resolution of racemic cis and trans isomers of certain cyclohexanols through enzymatic processes is a notable area of research. This process, which involves esterification in organic solvents, has applications in the chiral separation of compounds, which is a crucial step in the production of various pharmaceuticals and fine chemicals (Zarevúcká et al., 1994).

4. Study of Molecular Interactions in Liquid Mixtures

Research on molecular interactions in liquid mixtures, using substances like cyclohexane and 2-ethoxyethanol, provides valuable insights into the behavior of organic molecules in mixtures. Such studies are important for understanding solvent-solute interactions, which have implications in various industrial applications, including the formulation of paints, inks, and coatings (Durgabhavani et al., 2019).

properties

IUPAC Name

(1R,2R)-2-ethoxycyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-2-10-8-6-4-3-5-7(8)9/h7-9H,2-6H2,1H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOQGLKMAXRWPD-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H]1CCCC[C@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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